molecular formula C12H13N3O2S B11170880 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide CAS No. 510740-04-2

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

Cat. No.: B11170880
CAS No.: 510740-04-2
M. Wt: 263.32 g/mol
InChI Key: RVFFGRNIXJLEEJ-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is a chemical compound with the molecular formula C12H13N3O2S and a molecular weight of 263.32 g/mol . This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a benzamide moiety. The presence of the methoxymethyl group on the thiadiazole ring and the methyl group on the benzamide ring contribute to its unique chemical properties.

Preparation Methods

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine under appropriate conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole or benzamide rings are replaced by other groups.

Scientific Research Applications

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxymethyl and methyl groups may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

510740-04-2

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

InChI

InChI=1S/C12H13N3O2S/c1-8-3-5-9(6-4-8)11(16)13-12-15-14-10(18-12)7-17-2/h3-6H,7H2,1-2H3,(H,13,15,16)

InChI Key

RVFFGRNIXJLEEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC

Origin of Product

United States

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